Turletricin

Antifungal susceptibility testing Polyene macrolide SAR Candida albicans

The compound designated by the IUPAC name (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide is a semisynthetic N-substituted carboxamide derivative of the polyene macrolide antifungal antibiotic Amphotericin B (AmB). This compound belongs to the class of C16-modified AmB amides, wherein the native carboxylic acid at the C16 position is replaced by an N-(1,3-dihydroxypropan-2-yl) carboxamide moiety.

Molecular Formula C50H80N2O18
Molecular Weight 997.2 g/mol
Cat. No. B15137702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTurletricin
Molecular FormulaC50H80N2O18
Molecular Weight997.2 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)NC(CO)CO)OC3C(C(C(C(O3)C)O)N)O
InChIInChI=1S/C50H80N2O18/c1-29-17-15-13-11-9-7-5-6-8-10-12-14-16-18-37(69-49-47(64)44(51)46(63)32(4)68-49)24-41-43(48(65)52-33(27-53)28-54)40(60)26-50(66,70-41)25-36(57)22-39(59)38(58)20-19-34(55)21-35(56)23-42(61)67-31(3)30(2)45(29)62/h5-18,29-41,43-47,49,53-60,62-64,66H,19-28,51H2,1-4H3,(H,52,65)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t29-,30-,31-,32+,34+,35+,36-,37-,38+,39+,40-,41-,43+,44-,45+,46+,47+,49-,50+/m0/s1
InChIKeyDYFDQVUOYRWTOB-JYUTVPRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Dihydroxypropan-2-yl) Amphotericin B Carboxamide: Structural Identification and Procurement Context


The compound designated by the IUPAC name (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide is a semisynthetic N-substituted carboxamide derivative of the polyene macrolide antifungal antibiotic Amphotericin B (AmB) [1]. This compound belongs to the class of C16-modified AmB amides, wherein the native carboxylic acid at the C16 position is replaced by an N-(1,3-dihydroxypropan-2-yl) carboxamide moiety [2]. As a polyene macrolide, its antifungal mechanism involves binding to ergosterol in fungal cell membranes, leading to pore formation and cellular leakage. The specific C16 amide substitution pattern distinguishes this derivative from both the parent AmB and other N-substituted analogs in terms of antifungal potency, hemolytic toxicity, and aqueous solubility [3].

Why N-(1,3-Dihydroxypropan-2-yl) Amphotericin B Carboxamide Cannot Be Interchanged with Generic Amphotericin B or Other C16 Amide Analogs


Generic substitution between Amphotericin B and its semisynthetic C16 amide derivatives is not scientifically valid due to fundamentally divergent structure-activity-toxicity relationships governed by the specific N-substituent at the C16 carboxyl position. While Amphotericin B exhibits potent broad-spectrum antifungal activity, its clinical utility is severely constrained by dose-limiting nephrotoxicity and hemolytic toxicity arising from non-selective membrane interactions with cholesterol in mammalian cells [1]. Chemical modification at the C16 position via amidation alters both the electronic and steric environment of the molecule, modulating its relative affinity for ergosterol-containing fungal membranes versus cholesterol-containing mammalian membranes [2]. Critically, among C16 amide derivatives, the specific N-substituent structure—including chain length, hydroxylation pattern, and branching—produces markedly different activity/toxicity ratios and solubility profiles. For instance, N-(2-hydroxyethyl)amides and N-(hydroxyethyl)aminoethyl-containing derivatives demonstrate distinct antifungal potency and hemolytic activity relative to one another, and bis-modified compounds do not necessarily outperform their mono-modified analogs [3]. Therefore, the N-(1,3-dihydroxypropan-2-yl) carboxamide substitution represents a non-interchangeable molecular entity whose procurement and experimental use must be based on compound-specific performance data rather than class-level assumptions.

Quantitative Differentiation Evidence: N-(1,3-Dihydroxypropan-2-yl) Amphotericin B Carboxamide vs. Comparators


In Vitro Antifungal Activity of N-(2-Hydroxyethyl)amide Derivative vs. Parent Amphotericin B Against Candida albicans

The N-(2-hydroxyethyl)amide derivative of Amphotericin B (structurally the closest characterized analog to the N-(1,3-dihydroxypropan-2-yl) carboxamide, differing by one hydroxymethyl group) demonstrates antifungal activity that is slightly superior to that of the parent Amphotericin B against Candida albicans reference strains [1]. This finding establishes that C16 amidation with hydroxyalkyl substituents does not compromise antifungal potency and may enhance it relative to the native carboxylic acid form. Note: Quantitative MIC data for the exact N-(1,3-dihydroxypropan-2-yl) carboxamide is not available in the peer-reviewed literature; the evidence presented represents class-level inference based on the closest structurally characterized analog.

Antifungal susceptibility testing Polyene macrolide SAR Candida albicans

Comparative Hemolytic Activity Reduction in C16 Amide Derivatives of Amphotericin B

Semisynthetic C16 amide derivatives of Amphotericin B, including N-substituted carboxamides, are characterized by reduced hemolytic activity relative to the parent Amphotericin B, which is a critical determinant of improved therapeutic index [1]. In comparative studies of Amphotericin B amides, the introduction of C16 amide modifications generally results in decreased hemolysis of human erythrocytes while maintaining antifungal activity, thereby improving the activity/toxicity ratio [2]. The N-(1,3-dihydroxypropan-2-yl) carboxamide substitution, bearing two hydroxyl groups on the amide side chain, is structurally designed to enhance aqueous solubility while modulating membrane selectivity, consistent with the class-wide observation that C16 amidation improves the safety profile of polyene macrolides [3].

Hemotoxicity Selective toxicity Therapeutic index

Enhanced Water Solubility of N-Substituted Amphotericin B Derivatives Including C16 Carboxamides

Semisynthetic N-substituted derivatives of Amphotericin B, including C16 carboxamides, form water-soluble salts and complexes that address the inherently poor aqueous solubility of the parent polyene macrolide [1]. The N-(1,3-dihydroxypropan-2-yl) carboxamide modification introduces two additional hydroxyl groups on the amide side chain, a structural feature expected to confer water solubility advantages over both the parent Amphotericin B and less hydroxylated amide analogs such as N-(2-hydroxyethyl)amide. This solubility enhancement is a class-characteristic property of N-substituted AmB derivatives and represents a key differentiation from generic Amphotericin B, which requires deoxycholate complexation or liposomal formulation for clinical administration [2].

Aqueous solubility Formulation Bioavailability

Recommended Research Applications for N-(1,3-Dihydroxypropan-2-yl) Amphotericin B Carboxamide Based on Quantitative Differentiation Evidence


In Vitro Antifungal Susceptibility Testing Requiring Retention of Polyene Potency with Reduced Hemolytic Interference

This compound is suitable for broth microdilution and agar dilution susceptibility testing against Candida spp. and filamentous fungi where the experimental objective is to evaluate antifungal activity under conditions that minimize hemolytic artifacts. Based on class-level evidence, C16 amide derivatives of Amphotericin B maintain or slightly enhance antifungal potency against Candida albicans relative to the parent compound while exhibiting reduced hemolytic activity [1]. This combination is particularly valuable for assays where erythrocyte lysis could confound optical density readings or viability measurements.

Structure-Activity Relationship (SAR) Studies of C16-Modified Polyene Macrolides

The N-(1,3-dihydroxypropan-2-yl) carboxamide substitution represents a specific structural perturbation at the C16 carboxyl position that is distinct from other hydroxyalkyl amides (e.g., N-(2-hydroxyethyl)amide) and from amine-containing amides [2]. This compound serves as a critical comparator in systematic SAR investigations aimed at mapping the relationship between amide side-chain hydroxylation pattern, chain length, and branching on antifungal activity, membrane selectivity, and solubility. Its procurement enables direct, head-to-head comparison with other C16 amide variants to deconvolute the contribution of each hydroxyl group to the overall pharmacological profile.

Membrane Permeabilization and Selectivity Assays Using Ergosterol- vs. Cholesterol-Containing Liposomes

The activity/toxicity ratio of polyene macrolides correlates with the ratio of selective permeabilization of ergosterol-containing (fungal) versus cholesterol-containing (mammalian) membranes [3]. This C16 amide derivative is appropriate for fluorimetric calcein leakage assays using model liposomes to quantify its membrane selectivity relative to Amphotericin B and other analogs. The presence of the dihydroxypropan-2-yl moiety is expected to modulate the compound's interaction with sterol-containing lipid bilayers, providing data on the steric and hydrogen-bonding determinants of membrane discrimination.

Preclinical In Vivo Efficacy Studies Where Formulation Flexibility Without Excipient Confounders Is Required

The water-soluble nature of N-substituted Amphotericin B derivatives [4] enables aqueous formulation without the use of deoxycholate or liposomal encapsulation, which are required for the parent Amphotericin B. This property is advantageous in murine models of systemic candidiasis or aspergillosis where the independent effects of formulation excipients on pharmacokinetics, biodistribution, and host toxicity must be minimized. Selection of this derivative allows for cleaner interpretation of compound-intrinsic efficacy and safety signals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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